molecular formula C14H18N2O4S B366633 3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-isobutylpropanamide CAS No. 663168-48-7

3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-isobutylpropanamide

Cat. No.: B366633
CAS No.: 663168-48-7
M. Wt: 310.37g/mol
InChI Key: ZOUBHCUCKQBNIV-UHFFFAOYSA-N
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Description

3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-isobutylpropanamide is a complex organic compound that belongs to the class of benzisothiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-isobutylpropanamide typically involves the reaction of benzisothiazole derivatives with appropriate amides under controlled conditions. One common method involves the use of phosphorus oxychloride as a catalyst to facilitate the reaction between phenylthiosemicarbazide and methoxy cinnamic acid . The reaction is carried out under reflux conditions, and the product is purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization techniques can help in scaling up the production while maintaining the purity and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-isobutylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The benzisothiazole ring can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles depending on the desired substitution reaction. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce amines or other reduced derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-isobutylpropanamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the growth of microorganisms by interfering with their cellular processes, such as DNA replication and protein synthesis . The exact molecular targets and pathways involved may vary depending on the specific application and the organism being targeted.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-isobutylpropanamide is unique due to its specific substitution pattern and the presence of the isobutylpropanamide group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(2-methylpropyl)-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O4S/c1-10(2)9-15-13(17)7-8-16-14(18)11-5-3-4-6-12(11)21(16,19)20/h3-6,10H,7-9H2,1-2H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOUBHCUCKQBNIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)CCN1C(=O)C2=CC=CC=C2S1(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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